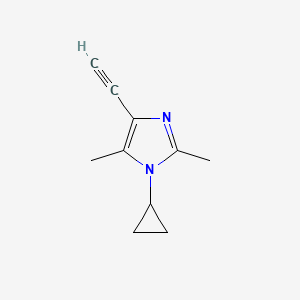
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative with a molecular formula of C11H9NO3S and a molecular weight of 235.25906 g/mol . This compound is known for its unique chemical structure, which includes a quinoline core substituted with a methylthio group at the 6-position, a carboxylic acid group at the 2-position, and a keto group at the 4-position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by oxidation and subsequent methylation to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxy derivatives
Substitution: Esters, amides, and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes . Additionally, the presence of the methylthio group may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the methylthio and keto groups, resulting in different chemical and biological properties.
4-Oxoquinoline-2-carboxylic acid: Similar structure but without the methylthio group, leading to variations in reactivity and applications.
6-Methylthioquinoline:
Uniqueness
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the methylthio group, in particular, enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Eigenschaften
Molekularformel |
C11H9NO3S |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
6-methylsulfanyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
OOOBICRIERYUDE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Thiophen-3-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8630710.png)





![tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B8630756.png)


